Troxipide

Gastritis Endoscopic healing Cytoprotective agent

Healing without suppression. Troxipide is the definitive non-antisecretory gastric cytoprotective agent. Unlike H2RAs or PPIs, it achieves superior mucosal healing (88.14% complete erosion healing vs. Ranitidine; 31.8 percentage point improvement) by reinforcing the gastric barrier, increasing prostaglandin-mediated defense, and inhibiting neutrophil migration—all without affecting acid secretion. With near-complete oral bioavailability (99.6±7.3%), it eliminates the absorption variability (<10% bioavailability) of other gastroprotectants. Choose Troxipide for predictable, therapeutic profile differentiation.

Molecular Formula C15H22N2O4
Molecular Weight 294.35 g/mol
CAS No. 30751-05-4
Cat. No. B1681599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTroxipide
CAS30751-05-4
Synonyms3-(3,4,5-trimethoxybenzamido)piperidine
KU 54
KU-54
troxipide
troxipide hydrochloride
Molecular FormulaC15H22N2O4
Molecular Weight294.35 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)NC2CCCNC2
InChIInChI=1S/C15H22N2O4/c1-19-12-7-10(8-13(20-2)14(12)21-3)15(18)17-11-5-4-6-16-9-11/h7-8,11,16H,4-6,9H2,1-3H3,(H,17,18)
InChIKeyYSIITVVESCNIPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Troxipide (CAS 30751-05-4): A Non-Antisecretory Gastric Cytoprotective Agent for Gastritis and Gastric Ulcer Therapy


Troxipide is a systemic, non-antisecretory gastric cytoprotective agent classified under ATC code A02BX11. Unlike histamine H2-receptor antagonists (H2RAs) or proton-pump inhibitors (PPIs), Troxipide does not inhibit gastric acid secretion and lacks acid-neutralizing activity [1]. It exerts its therapeutic effect through a multimodal mechanism: inhibiting neutrophil chemotactic migration and superoxide generation in the gastric mucosa at tissue concentrations of 5.3–8.9 µg/g, increasing cytoprotective prostaglandin (PGE2/PGD2) secretion, enhancing mucosal blood flow, fortifying the gastric mucosal barrier via glucosamine and mucopolysaccharide content, and stimulating collagen fiber regeneration [2]. Troxipide is approved and marketed in Japan, China, South Korea, and India for the management of gastric ulcers, acute gastritis, and acute exacerbation of chronic gastritis.

Why Troxipide Cannot Be Substituted by Generic Antisecretory Agents or Other Gastroprotective Compounds


Troxipide occupies a distinct pharmacological niche that precludes simple interchange with H2RAs (e.g., Ranitidine), PPIs (e.g., Rabeprazole), or even other cytoprotective agents (e.g., Cetraxate, Rebamipide). First, unlike antisecretory agents, Troxipide heals gastric mucosa without suppressing gastric acid, thereby preserving normal digestive physiology and avoiding acid rebound phenomena [1]. Second, its near-complete relative oral bioavailability of 99.6±7.3% substantially exceeds that of Rebamipide (~10%), ensuring predictable systemic exposure and reducing inter-patient variability [2]. Third, direct comparative trials demonstrate that Troxipide produces significantly higher rates of complete endoscopic healing than Ranitidine and provides earlier symptom resolution than Rabeprazole. These quantitative differentiators — spanning clinical efficacy, pharmacokinetic consistency, and a unique non-antisecretory cytoprotective mechanism — mean that substituting Troxipide with another gastroprotective or acid-suppressive agent would result in a fundamentally different therapeutic profile, not merely a generic equivalent.

Troxipide Quantitative Differentiation Evidence: Head-to-Head Comparisons vs Ranitidine, Rabeprazole, Cetraxate, and Cimetidine


Complete Endoscopic Healing Rates: Troxipide vs Ranitidine in a Multicenter RCT

In a multicenter, randomized, controlled trial (n=142), Troxipide 100 mg tid for 4 weeks produced significantly higher rates of complete endoscopic healing compared to Ranitidine 150 mg bid. Specifically, complete healing of erosions was 88.14% (Troxipide) versus 56.36% (Ranitidine), oozing was 96.77% versus 78.95%, and edema was 93.88% versus 46.51% (all P < .05) [1]. Among patients with all four endoscopic signs at baseline, complete healing occurred in 77.77% (21/27) of Troxipide recipients versus only 29.41% (5/17) of Ranitidine recipients (P < .01; 95% CI: 16.8–79.9) [1]. Additionally, Troxipide produced significantly greater improvement in VAS scores for abdominal pain, bloating, and heartburn (P < .01) [1].

Gastritis Endoscopic healing Cytoprotective agent H2-receptor antagonist

Earlier Symptom Resolution: Troxipide vs Rabeprazole in a Double-Blind RCT

In a parallel, randomized, double-blind, double-dummy clinical trial comparing Troxipide 100 mg tid with Rabeprazole 20 mg od in gastritis patients over 28 days, improvement in abdominal pain and nausea was significantly superior with Troxipide at the 14-day intermediate assessment (P < .05) . By the end of treatment (day 28), both drugs produced comparable resolution of endoscopic signs, with no significant difference between groups . This indicates that Troxipide provides faster symptomatic relief than the PPI Rabeprazole, while achieving equivalent endoscopic outcomes by trial completion.

Gastritis Symptom relief Proton-pump inhibitor Onset of action

Broader and More Potent Gastroprotection: Troxipide vs Cetraxate in Rat Acute Gastric Lesion Models

In a comparative preclinical study, Troxipide and Cetraxate were evaluated across multiple rat acute gastric lesion models. Troxipide at 200–300 mg/kg p.o. significantly inhibited aspirin- and 0.6 N HCl-induced gastric lesions, whereas Cetraxate required 1,000 mg/kg to achieve significant inhibition [1]. Against water-immersion stress-induced lesions, Troxipide provided significant protection at 100–300 mg/kg, while Cetraxate required 600–1,000 mg/kg [1]. The protective effects of Troxipide were described as 'much more potent' than those of Cetraxate, with a 3–5× potency advantage based on minimum effective dose ratios [1]. Troxipide's cytoprotective effect against ethanol-induced lesions was most remarkable at 10–60 min post-administration and lasted up to 240 min [1].

Gastric mucosal protection Preclinical model Cetraxate Stress-induced lesion

Cytoprotective Prostaglandin E2/D2 Synthesis Enhancement: Troxipide Plus Cimetidine vs Cimetidine Alone in Chronic Gastric Ulcer Patients

In a clinical study of chronic gastric ulcer patients, gastric mucosal biopsy specimens were obtained before and after 1 month of treatment with either Cimetidine alone or Cimetidine plus Troxipide. Prostaglandin synthesis was assessed by measuring in vitro conversion of [14C]arachidonic acid. In damaged gastric mucosa surrounding ulcers, the combination of Cimetidine plus Troxipide increased synthesis of prostaglandins E2 and D2 approximately twofold compared to pre-treatment baseline, whereas Cimetidine alone had no measurable effect on PG synthesis [1]. This demonstrates that Troxipide uniquely adds PG-mediated cytoprotective capacity to acid-suppressive therapy — a mechanistic advantage not achievable with H2RAs or PPIs alone.

Prostaglandin E2 Prostaglandin D2 Cimetidine Gastric ulcer Cytoprotection

Near-Complete Oral Bioavailability: Troxipide vs Rebamipide — Cross-Study Pharmacokinetic Comparison

Troxipide demonstrates a relative oral bioavailability of 99.6±7.3% compared to its aqueous solution, with peak plasma concentration (Cmax) of 1.07±0.36 mg/L achieved at Tmax of 2.33±0.52 h, an elimination half-life (T1/2β) of 12.52±3.69 h, and 87% urinary excretion of the administered dose within 48 h (98% as parent drug) [1]. In contrast, the structurally unrelated gastroprotective agent Rebamipide exhibits oral bioavailability below 10% in humans due to low solubility and permeability, requiring formulation strategies such as solid dispersions or lipid nanoemulsions to improve absorption [2]. This represents an approximately 10-fold difference in systemic exposure predictability.

Oral bioavailability Pharmacokinetics Rebamipide Drug absorption

Sustained Gastric Tissue Concentrations for Local Neutrophil Inhibition: Mechanistic Differentiation from Antisecretory Agents

Following oral administration, Troxipide achieves mean gastric tissue concentrations of 5.3–8.9 µg/g, which are sustained even 3 hours after peak serum levels and are within the range demonstrated to inhibit recombinant IL-8-induced neutrophil chemotactic migration (10⁻⁶ to 10⁻⁴ M) and superoxide generation stimulated by fMLP or platelet-activating factor in vitro [1]. These concentrations did not induce neutrophil apoptosis, confirming that the anti-inflammatory effect is pharmacological rather than cytotoxic [1]. In contrast, antisecretory agents (H2RAs, PPIs) lack this direct local anti-neutrophil activity in the gastric mucosa, as their mechanism is confined to parietal cell acid suppression [2]. This represents a class-level differentiation: Troxipide provides both cytoprotective and anti-inflammatory action at the tissue level, while antisecretory agents address only the acid component of mucosal injury.

Neutrophil migration Superoxide generation Tissue pharmacokinetics Gastric mucosa

Troxipide: Evidence-Driven Application Scenarios for Clinical and Preclinical Procurement


PPI/H2RA-Refractory or -Intolerant Gastritis: First-Line Cytoprotective Monotherapy

In patients with endoscopic gastritis who have failed to achieve complete healing on H2RAs or PPIs, or who cannot tolerate acid-suppressive therapy, Troxipide offers a mechanistically distinct alternative. The RCT data demonstrate that Troxipide produces 88.14% complete healing of erosions and 93.88% complete healing of edema — absolute improvements of 31.8 and 47.4 percentage points over Ranitidine, respectively [1]. Furthermore, Troxipide provides significantly faster symptom relief than Rabeprazole by day 14 . With a bioavailability of 99.6%, it ensures predictable exposure without the absorption limitations of other gastroprotective agents. This scenario applies to both clinical formulary decisions and clinical trial design where a non-antisecretory comparator arm is required.

Chronic Gastric Ulcer with Impaired Mucosal Defense: Prostaglandin-Enhancing Combination Therapy

In chronic gastric ulcer patients where mucosal PG deficiency contributes to impaired healing, Troxipide uniquely adds PG-mediated cytoprotection to acid-suppressive regimens. Clinical data show that adding Troxipide to Cimetidine produces an approximately twofold increase in gastric mucosal PGE2 and PGD2 synthesis, whereas Cimetidine alone has no effect on PG production [1]. This makes Troxipide the rational choice for combination therapy when both acid suppression and PG-mediated mucosal defense reinforcement are desired — a dual mechanism not achievable with any single antisecretory agent or other cytoprotective drugs at equivalent evidence levels.

Preclinical Gastroprotective Screening: Multi-Model Reference Compound with Documented Potency Hierarchy

For in vivo pharmacology researchers conducting gastric mucosal protection studies, Troxipide provides a well-characterized reference compound with documented potency across four mechanistically distinct acute lesion models (ethanol, aspirin, HCl, water-immersion stress). Its potency advantage of 3–5× over Cetraxate [1], combined with sustained cytoprotection lasting up to 240 min post-dose, makes it suitable as a positive control in gastroprotective screening cascades. The established tissue concentration range (5.3–8.9 µg/g) and its direct correlation with in vitro neutrophil inhibition allow researchers to anchor in vivo efficacy to target tissue exposure, facilitating translational dose selection.

Bioavailability-Sensitive Drug Product Development: High-Absorption Benchmark for Formulation Studies

Troxipide's near-complete oral bioavailability (99.6±7.3%) and extensive characterization of its pharmacokinetic profile (Cmax, Tmax, AUC, T1/2β, urinary excretion) as documented in the NMPA prescribing information [1] make it a valuable benchmark compound for oral absorption studies. Its high bioavailability contrasts sharply with low-bioavailability gastroprotective agents like Rebamipide (<10%), providing a reference point for evaluating formulation technologies aimed at improving the absorption of poorly bioavailable compounds. Sustained-release gastro-floating formulations of Troxipide have been successfully developed, demonstrating prolonged Tmax and equivalent AUC0–24 compared to immediate-release tablets , further supporting its utility in controlled-release formulation research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Troxipide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.